Triple-Mechanism Receptor Binding vs. Single/Dual Agents
CGS 10078B simultaneously antagonizes α₁-, β₁-, and β₂‑adrenoceptors and inhibits nitrendipine binding at sites associated with voltage‑sensitive Ca²⁺ channels, as demonstrated by radioligand displacement assays . In isolated guinea‑pig left atria, guinea‑pig trachea, and rabbit aorta preparations, CGS 10078B exhibited functional antagonist activity at β₁‑receptors, β₂‑receptors, and α₁‑receptors, respectively, and additionally inhibited K⁺‑ and Ca²⁺‑induced contractions in rabbit aorta while reducing ⁴⁵Ca uptake and retention . The reference non‑selective β‑blocker propranolol and the dihydropyridine calcium‑channel blocker nifedipine each address only one of these three mechanistic dimensions, while dual α/β‑blockers such as labetalol and carvedilol lack the direct calcium‑entry‑blocking component .
| Evidence Dimension | Receptor / ion‑channel binding spectrum |
|---|---|
| Target Compound Data | α₁, β₁, β₂ adrenoceptor blockade + inhibition of nitrendipine‑binding Ca²⁺‑channel sites + functional inhibition of ⁴⁵Ca uptake/retention |
| Comparator Or Baseline | Propranolol: β₁/β₂ only; Nifedipine: Ca²⁺‑channel only; Labetalol/Carvedilol: α₁/β₁/β₂ only (no direct Ca²⁺‑channel inhibition) |
| Quantified Difference | CGS 10078B = 4 targets (α₁ + β₁ + β₂ + Ca²⁺); propranolol = 2 targets (β₁ + β₂); nifedipine = 1 target (Ca²⁺); labetalol/carvedilol = 3 targets (α₁ + β₁ + β₂, no Ca²⁺) |
| Conditions | Radioligand binding (α₁, β₁, β₂, nitrendipine‑site Ca²⁺ channel); in vitro functional assays: guinea‑pig left atria (β₁), guinea‑pig trachea (β₂), rabbit aorta (α₁, K⁺/Ca²⁺ contraction, ⁴⁵Ca flux) |
Why This Matters
No single‑mechanism or conventional dual‑mechanism antihypertensive can replicate the target‑engagement profile of bendacalol mesylate; researchers requiring simultaneous α₁, β₁/β₂, and Ca²⁺‑channel blockade must source the specific compound.
- [1] Cavaliere TA, Huebner CF, Watkins BE, Weiss GB. CGS 10078B: A novel antihypertensive agent with multiple mechanisms. Drug Dev Res. 1985;6(4):345–361. doi:10.1002/ddr.430060407. View Source
